2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-carbaldehyde
Description
2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-carbaldehyde is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core substituted with a trifluoromethyl (-CF₃) group at position 2 and an aldehyde (-CHO) moiety at position 6 (Figure 1). The trifluoromethyl group enhances lipophilicity and metabolic stability, while the aldehyde serves as a reactive handle for further derivatization . This compound is of interest in medicinal chemistry, particularly in the development of kinase inhibitors and anticancer agents, due to its structural versatility and electronic properties .
Properties
IUPAC Name |
2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)7-4-14-3-6(5-15)1-2-8(14)13-7/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMJCPVTPRZEON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1C=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501191958 | |
| Record name | 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501191958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211520-34-1 | |
| Record name | 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211520-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501191958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with trifluoroacetic anhydride to introduce the trifluoromethyl group, followed by cyclization with formylating agents to form the imidazo[1,2-a]pyridine ring and introduce the aldehyde group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity while minimizing waste and production costs .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Strong bases (e.g., sodium hydride), nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid.
Reduction: 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-methanol.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases, including tuberculosis and cancer.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-carbaldehyde is largely dependent on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Imidazo[1,2-a]pyridine Core
Aldehyde-Containing Derivatives
- 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde (CAS 881841-42-5): This positional isomer substitutes chlorine at position 8 and CF₃ at position 4. Its similarity score to the target compound is 0.89, suggesting overlapping synthetic applications .
- 2-(4-Methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde (DABTEI) :
Substitution with a nitro group (position 6) and methoxyphenyl (position 2) reduces lipophilicity compared to the CF₃ group. The nitro group may enhance electrophilicity but could increase toxicity risks .
Carboxylic Acid Derivatives
- 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic Acid (CAS 1018828-69-7) :
Replacing the aldehyde with a carboxylic acid (-COOH) improves aqueous solubility but reduces reactivity. This derivative is used in prodrug design, leveraging the carboxylate for ionic interactions in biological systems .
Halogen-Substituted Derivatives
- However, the absence of an aldehyde limits its use in condensation reactions .
Functional Group Impact on Pharmacological Activity
- Cytotoxicity: Fluorinated derivatives, such as (4-(2-(pyridin-2-yl)imidazo[1,2-a]pyridin-6-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone (7h), exhibit potent cytotoxicity against cancer cell lines (e.g., HepG2, IC₅₀ = 0.8 µM). The CF₃ group enhances membrane permeability and target binding compared to non-fluorinated analogs .
- Solubility : The aldehyde group in the target compound confers moderate solubility in polar aprotic solvents (e.g., DMSO), whereas carboxylic acid derivatives (e.g., CAS 1018828-69-7) show improved solubility in aqueous buffers (pH 7.4) .
Data Tables
Table 1. Structural and Functional Comparison of Selected Imidazo[1,2-a]pyridine Derivatives
Table 2. Pharmacokinetic Parameters of Select Derivatives
| Compound | LogP | Solubility (µM) | Plasma Stability (t₁/₂, h) | CYP3A4 Inhibition (IC₅₀) |
|---|---|---|---|---|
| Target Compound | 2.1 | 45 (DMSO) | >24 | >50 µM |
| 6-(Trifluoromethyl)-2-carboxylic acid | 1.8 | 220 (PBS) | >24 | >100 µM |
| 7h (Piperazine-linked CF₃ derivative) | 3.5 | 8 (DMSO) | 12 | 28 µM |
Key Research Findings
- Synthetic Utility : The aldehyde group in the target compound facilitates Schiff base formation, enabling conjugation with amines for library synthesis .
- Metabolic Stability : The CF₃ group reduces oxidative metabolism by cytochrome P450 enzymes, as seen in analogs like 7h .
- Crystallography : Derivatives with nitro groups (e.g., DABTEI) exhibit strong hydrogen-bonding networks in crystal structures, influencing solid-state stability .
Biological Activity
2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-carbaldehyde is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C9H5F3N2O
- CAS Number : 1211520-34-1
- Key Functional Groups : Imidazo[1,2-a]pyridine core, trifluoromethyl group, and aldehyde functionality.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, potentially through inhibition of bacterial cell wall synthesis.
- Anticancer Properties : Preliminary studies suggest that it may inhibit tumor cell proliferation by targeting specific enzymes involved in cancer progression.
- Anti-inflammatory Effects : Its ability to modulate inflammatory pathways has been observed in vitro.
The biological mechanisms by which this compound exerts its effects are primarily linked to its interaction with cellular targets:
- Enzyme Inhibition : It may act as an inhibitor for enzymes critical in metabolic pathways related to cancer and infection.
- Receptor Modulation : The compound could influence receptor activity, thereby altering signaling pathways associated with disease processes.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study published in PubMed evaluated the anticancer properties of various imidazo[1,2-a]pyridine derivatives, including this compound. The compound demonstrated significant cytotoxicity against several cancer cell lines, with an IC50 value indicating potent activity. The study emphasized the importance of structural modifications in enhancing biological efficacy and outlined potential pathways for further drug development .
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial effects revealed that this compound exhibited notable activity against both resistant and non-resistant strains of bacteria. The mechanism was attributed to the compound's ability to disrupt bacterial membrane integrity and inhibit essential metabolic functions .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have highlighted that modifications to the imidazo[1,2-a]pyridine scaffold can significantly impact the biological activity of the compound. The presence of the trifluoromethyl group is crucial for enhancing lipophilicity and bioavailability, which are essential for its therapeutic potential .
Q & A
Q. What are the key synthetic methodologies for preparing 2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carbaldehyde?
The compound is typically synthesized via the Vilsmeier-Haack reaction , where a formyl group is introduced at the 6-position of the imidazo[1,2-a]pyridine core. A representative protocol involves:
- Reacting the precursor (e.g., 2-(trifluoromethyl)imidazo[1,2-a]pyridine) with phosphorus oxychloride (POCl₃) and DMF in chloroform under reflux (8–10 hours).
- Maintaining the temperature at 0–10°C during reagent addition to minimize side reactions.
- Final purification via vacuum evaporation and recrystallization.
Yields range from 60–75%, depending on solvent ratios and reaction time optimization .
Q. How is the compound characterized to confirm its structural integrity?
Key analytical methods include:
- NMR spectroscopy : H and C NMR to verify formyl group presence (δ ~10 ppm for aldehyde protons) and trifluoromethyl substitution (δ ~120–125 ppm for F NMR) .
- X-ray crystallography : To resolve crystal packing and hydrogen-bonding interactions (e.g., CCDC reference 1437519 for analogous structures) .
- IR spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C-F (1100–1200 cm⁻¹) .
Q. What strategies improve synthetic yield and purity?
- Temperature control : Slow addition of POCl₃/DMF at 0–10°C reduces side reactions like over-oxidation .
- Solvent optimization : Chloroform or dichloromethane enhances solubility of intermediates.
- Workup procedures : Neutralizing excess POCl₃ with aqueous NaHCO₃ before evaporation minimizes degradation .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl group influence reactivity in downstream functionalization?
The electron-withdrawing trifluoromethyl group stabilizes the imidazo[1,2-a]pyridine core, directing electrophilic substitution to the 6-position. Computational studies (e.g., DFT) show:
Q. How can contradictory biological activity data be resolved in structure-activity relationship (SAR) studies?
Discrepancies may arise from:
- Solubility issues : The aldehyde group’s hydrophilicity vs. the trifluoromethyl group’s hydrophobicity. Use logP calculations and co-solvents (e.g., DMSO/PBS mixtures) to standardize assays .
- Metabolic instability : Aldehyde oxidation to carboxylic acid derivatives. Stabilize via prodrug strategies (e.g., acetal protection) .
- Off-target effects : Validate selectivity using kinase profiling panels or CRISPR-based gene knockout models .
Q. What role does crystallography play in understanding intermolecular interactions of this compound?
X-ray structures reveal:
- Hydrogen-bonding networks : The aldehyde oxygen participates in C–H···O interactions with adjacent aromatic protons, influencing crystal packing .
- π-π stacking : The planar imidazo[1,2-a]pyridine core stacks with symmetry-related molecules, critical for solid-state stability .
Q. How can substituent variations at the 2- and 6-positions modulate pharmacological activity?
A comparative SAR study of analogs shows:
- Trifluoromethyl at 2-position : Enhances metabolic stability but reduces solubility.
- Aldehyde at 6-position : Acts as a Michael acceptor in enzyme inhibition (e.g., covalent binding to cysteine residues).
- Hybrid derivatives : Combining trifluoromethyl and aldehyde groups improves both potency (IC₅₀ ~50 nM in kinase assays) and selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
